molecular formula C20H19BrClN3OS B2517877 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226454-19-8

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2517877
CAS No.: 1226454-19-8
M. Wt: 464.81
InChI Key: XKVZTAQFQMYWEP-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H19BrClN3OS and its molecular weight is 464.81. The purity is usually 95%.
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Biological Activity

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and chlorine atoms, along with the imidazole core, suggests diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Imidazole ring : A five-membered heterocyclic structure contributing to its biological activity.
  • Bromophenyl and chlorophenyl groups : These halogenated phenyl groups enhance hydrophobic interactions and may influence binding affinity to biological targets.
  • Thioether linkage : This functional group can participate in various biochemical interactions.

Molecular Formula

C18H19BrClN2OS\text{C}_{18}\text{H}_{19}\text{BrClN}_2\text{OS}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The halogen substituents may enhance binding through hydrophobic interactions and halogen bonding, which are crucial for the compound's efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in several studies. For example, compounds that share structural motifs with this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

Imidazole-containing compounds have also been explored for their anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The unique electronic properties imparted by the bromine and chlorine substituents may enhance these effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Compounds similar to this compound showed moderate activity against Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Evaluation Derivatives exhibited significant inhibition of COX enzymes, with some showing better efficacy than established NSAIDs .
Anticancer Research Imidazole derivatives induced apoptosis in various cancer cell lines; specific IC50 values were reported for structurally related compounds .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZTAQFQMYWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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